molecular formula C13H17BF2O2 B7973743 2-(2,6-Difluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2,6-Difluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B7973743
M. Wt: 254.08 g/mol
InChI Key: FNTSKIIPZRMTNN-UHFFFAOYSA-N
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Description

2-(2,6-Difluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester intermediate of significant value in modern synthetic organic chemistry, particularly in the development of active pharmaceutical ingredients (APIs) and other complex molecules . As a stable, crystalline solid, it is designed for cold-chain storage and transportation, requiring an inert atmosphere and temperatures between 2-8°C to maintain its stability and reactivity . The primary research application of this compound is as a key building block in metal-catalyzed cross-coupling reactions, such as the renowned Suzuki-Miyaura coupling. In this role, it functions as a versatile partner to enable the efficient carbon-carbon bond formation between its aromatic ring and various organic electrophiles, such as aryl or vinyl halides . This capability is crucial for constructing complex biaryl and other molecular architectures that are difficult to access through other synthetic means. The specific substitution pattern of the fluorine atoms and the methyl group on its phenyl ring makes it a valuable precursor for introducing specific steric and electronic properties into a target molecule, which can be critical for fine-tuning the biological activity or material properties in advanced research projects . This product is offered with a typical purity specification of 97% or higher, verified by advanced analytical methods to ensure consistency and reliability in sensitive synthetic applications . It is supplied For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) for detailed handling and hazard information, as this class of compounds may cause skin and eye irritation (H315-H319) .

Properties

IUPAC Name

2-(2,6-difluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF2O2/c1-8-6-7-9(15)10(11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTSKIIPZRMTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via oxidative addition of the aryl halide (e.g., 2,6-difluoro-3-methylbromobenzene) to a palladium(0) catalyst, followed by transmetallation with bis(pinacolato)diboron. Reductive elimination yields the target boronic ester (Figure 1). Key parameters include:

  • Catalyst : Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl₂) at 0.5–2 mol% loading.

  • Base : Potassium acetate (3 equiv) to neutralize HBr byproducts.

  • Solvent : Dimethylformamide (DMF) or 1,4-dioxane at 80–100°C.

  • Duration : 12–24 hours under inert atmosphere.

A representative procedure adapted from Ambeed’s synthesis of analogous compounds involves:

  • Charging a sealed tube with 2,6-difluoro-3-methylbromobenzene (5 mmol), bis(pinacolato)diboron (9 mmol), Pd(dppf)Cl₂ (0.2 mmol), and KOAc (15 mmol) in DMF.

  • Heating at 80°C for 16 hours under argon.

  • Isolation via aqueous workup and chromatography yields the product in 70–85% purity.

Table 1. Optimization of Miyaura Borylation Parameters

ParameterOptimal RangeImpact on Yield
Catalyst Loading1.5–2.0 mol%Maximizes turnover
Temperature80–90°CBalances rate vs. decomposition
Solvent PolarityHigh (DMF > dioxane)Enhances solubility

Pinacol Esterification of Boronic Acids

An alternative two-step route involves synthesizing the corresponding boronic acid intermediate, followed by esterification with pinacol. While less direct than Miyaura borylation, this method avoids palladium catalysts and suits substrates prone to side reactions.

Boronic Acid Synthesis

The boronic acid precursor, 2,6-difluoro-3-methylphenylboronic acid, is typically prepared via:

  • Lithiation-Borylation : Treatment of 2,6-difluoro-3-methylbromobenzene with n-butyllithium (-78°C, THF) followed by triisopropyl borate.

  • Quenching with acidic aqueous workup yields the boronic acid.

Esterification with Pinacol

The crude boronic acid is reacted with pinacol (1.05 equiv) in dichloromethane under anhydrous conditions. Magnesium sulfate (1 equiv) is added to scavenge water, and the mixture is stirred for 16 hours at room temperature. Filtration and solvent removal afford the ester in 60–75% yield over two steps.

Key Challenges :

  • Boronic acids are prone to protodeboronation under acidic or aqueous conditions.

  • Strict exclusion of moisture is critical during esterification.

Comparative Analysis of Methods

Table 2. Miyaura Borylation vs. Pinacol Esterification

MetricMiyaura BorylationPinacol Esterification
Yield70–85%60–75%
StepsOne-potTwo-step
Catalyst CostHigh (Pd-based)None
Substrate ToleranceBroadLimited by boronic acid stability
Scalability>100 g demonstratedChallenging due to intermediate sensitivity

Emerging Catalytic Systems

Recent advances include nickel-catalyzed borylation, which offers cost advantages over palladium. However, these systems remain experimental for difluoro-substituted substrates. Photocatalytic methods using iridium complexes are under investigation but currently suffer from lower yields (<50%).

Industrial-Scale Considerations

For bulk production, the Miyaura method is preferred despite Pd costs due to:

  • Reduced purification steps.

  • Compatibility with continuous flow reactors.

  • Higher throughput (batch cycles <24 hours) .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: Reacts with aryl halides to form biaryl compounds

    Oxidation: Can be oxidized to form corresponding phenols

    Substitution: Undergoes nucleophilic substitution reactions

Common Reagents and Conditions

    Reagents: Aryl halides, bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide)

    Conditions: Typically performed in polar solvents like ethanol or water, under mild to moderate temperatures

Major Products

    Biaryl Compounds: Formed through cross-coupling reactions

    Phenols: Resulting from oxidation reactions

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C13H17BF2O3C_{13}H_{17}BF_2O_3, with a molecular weight of approximately 270.08 g/mol. Its structure includes a dioxaborolane ring which contributes to its reactivity and potential biological activity. The difluoromethoxyphenyl substituent enhances its stability and solubility in various solvents.

Drug Development

The compound has been investigated for its potential as a drug candidate due to its ability to interact with biological targets. Studies have shown that boron-containing compounds can exhibit unique mechanisms of action in biological systems:

  • Mechanisms of Action : Research indicates that the dioxaborolane moiety can facilitate the delivery of therapeutic agents by forming stable complexes with biomolecules such as proteins and nucleic acids .
  • Efficacy in Biological Assays : Various assays have demonstrated the compound's potential in targeting specific pathways involved in diseases such as cancer and inflammation .

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties:

  • Cell Line Studies : In vitro studies on cancer cell lines have shown that it can inhibit cell proliferation and induce apoptosis through specific signaling pathways .
  • Animal Models : Preliminary animal studies suggest that it may reduce tumor growth without significant toxicity to normal tissues .

Organic Electronics

The unique electronic properties of 2-(2,6-Difluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane make it suitable for applications in organic electronics:

  • Semiconductors : Its incorporation into organic semiconductor materials has been explored for improving charge transport properties in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
  • Stability Enhancements : The compound's stability under ambient conditions enhances the longevity and performance of electronic devices .

Catalysis

The compound is also being studied for its role as a catalyst in various chemical reactions:

  • Cross-Coupling Reactions : It has shown potential as a catalyst in Suzuki-Miyaura cross-coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis .
  • Green Chemistry Applications : Its use in catalytic processes aligns with principles of green chemistry by promoting reactions under milder conditions and reducing waste generation .

Case Studies and Research Findings

StudyApplicationFindings
Drug DevelopmentDemonstrated ability to inhibit specific cancer pathways with minimal toxicity.
Organic ElectronicsEnhanced charge transport properties leading to improved device efficiency.
CatalysisEffective catalyst for cross-coupling reactions, showcasing versatility in synthetic applications.

Mechanism of Action

The compound exerts its effects primarily through its boron atom, which can form stable complexes with various organic and inorganic molecules. The mechanism involves:

    Molecular Targets: Aryl halides in cross-coupling reactions

    Pathways: Formation of boronate esters, which then undergo transmetalation and reductive elimination to form the desired products

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares structural features, synthetic applications, and key properties of analogous 1,3,2-dioxaborolane derivatives:

Compound Name (IUPAC) Substituents CAS Number Molecular Formula Key Properties/Applications References
2-(2,6-Difluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2,6-difluoro-3-methylphenyl Not explicitly listed C₁₄H₁₈BF₂O₂ Presumed intermediate for pharmaceutical synthesis via cross-coupling Inferred
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2,6-dichloro-3,5-dimethoxy - C₁₄H₁₈BCl₂O₄ Key intermediate in synthesizing indazole-based antimicrobial agents via Suzuki coupling
2-(2,6-Difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2,6-difluoro-4-methoxy 1111096-19-5 C₁₃H₁₆BF₂O₃ High purity (96%); used in coupling reactions for drug discovery
2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-fluoro 214360-58-4 C₁₂H₁₅BFO₂ Liquid at room temperature; NMR data available (δ¹H: 7.4–7.8 ppm for aromatic protons)
Key Observations:
  • Electron-Withdrawing Effects : Fluorine and chlorine substituents in ortho positions enhance reactivity in cross-coupling by polarizing the B–C bond .
  • Steric Effects : Bulky groups (e.g., 3-methyl) may slow reaction rates but improve selectivity .
  • Physical State : Methoxy-substituted derivatives are typically solids, while fluorinated analogs are often liquids or low-melting solids .
Comparative Yields and Conditions
  • Chlorinated Analogs : 92% yield for 2-(2,6-dichloro-3,5-dimethoxyphenyl)-dioxaborolane using NCS in DMF .
  • Fluorinated Analogs : Variable yields (52–77%) for propargylic alcohol-derived dioxaborolanes in ionic liquid media .
Suzuki-Miyaura Cross-Coupling
  • Target Compound : Expected to exhibit high reactivity in coupling with aryl halides due to strong electron-withdrawing effects of fluorine.
  • Chlorinated Analog (CAS -) : Demonstrated utility in synthesizing indazole-carboxamide derivatives with antimicrobial activity (MIC: 4.8–5000 µg/mL against S. aureus and E. coli) .
  • Methoxy-Substituted Analog (CAS 1111096-19-5) : Used in synthesizing biaryl structures for optoelectronic materials .

Biological Activity

2-(2,6-Difluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2246738-41-8) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₃H₁₇BF₂O₂
  • Molecular Weight : 254.08 g/mol
  • Storage Conditions : Inert atmosphere at 2-8°C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boron atom in the dioxaborolane structure is known to form reversible covalent bonds with biomolecules, which can modulate enzymatic activities. This mechanism is particularly relevant in the context of enzyme inhibitors and drug design.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • Inhibition of β-lactamases : Compounds in this class have shown effectiveness against various β-lactamase producing bacteria, which are responsible for antibiotic resistance .
  • Broad-spectrum activity : Research has demonstrated that derivatives can inhibit penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis .

Anticancer Activity

Preliminary investigations suggest potential anticancer properties:

  • Cell Proliferation Inhibition : Studies indicate that certain dioxaborolane derivatives can inhibit the proliferation of cancer cells by inducing apoptosis .
  • Targeting Specific Pathways : These compounds may interfere with signaling pathways involved in tumor growth and metastasis.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of a related dioxaborolane compound against multi-drug resistant strains of Acinetobacter baumannii. The results showed:

  • Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at low concentrations.
  • The compound restored the efficacy of carbapenems against resistant strains in in vivo models .

Study 2: Anticancer Potential

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. Mechanistic studies suggested:

  • Induction of apoptosis via mitochondrial pathways.
  • Upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .

Data Tables

Activity TypeEffectivenessReference
AntibacterialEffective against β-lactamases
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionModulates enzymatic activity

Q & A

Q. What are the preferred synthetic routes for preparing 2-(2,6-Difluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via esterification of the corresponding boronic acid with pinacol. Key steps include:

  • Reagent selection : Use 2,6-difluoro-3-methylphenylboronic acid and pinacol (1,2-diol) under anhydrous conditions .
  • Catalysis : Employ Lewis acids like BF₃·OEt₂ or Ti(OiPr)₄ to facilitate boronate formation .
  • Purification : Chromatography or recrystallization in non-polar solvents (e.g., hexane) to isolate the product.
    Note : Steric hindrance from the tetramethyl dioxaborolane ring may reduce reaction efficiency, necessitating extended reaction times (24–48 hours) .

Q. How is the structural integrity of this compound validated in research settings?

  • X-ray crystallography : Resolves bond angles and confirms the planar geometry of the dioxaborolane ring. While no direct data exists for this compound, analogous structures (e.g., 2-methoxy derivatives) show B–O bond lengths of ~1.36 Å and tetrahedral boron coordination .
  • NMR spectroscopy :
    • ¹¹B NMR : A singlet near δ 30 ppm confirms boron environment .
    • ¹⁹F NMR : Doublets (δ -110 to -120 ppm) verify fluorine substitution patterns .

Q. What are the primary research applications of this boronic ester?

  • Suzuki-Miyaura cross-coupling : Acts as a stable boron source for forming C–C bonds, particularly in fluorinated aromatic systems .
  • Fluorophore synthesis : Used to introduce fluorinated aryl groups into luminescent materials for optoelectronic studies .

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory. Use fume hoods to avoid inhalation .
  • Waste disposal : Boron-containing waste must be neutralized with aqueous NaOH (1 M) before disposal in designated hazardous waste containers .

Q. How does the tetramethyl dioxaborolane group influence solubility and stability?

  • Solubility : High lipophilicity enables solubility in THF, DCM, and toluene, but poor solubility in polar solvents (e.g., water, ethanol) .
  • Stability : The tetramethyl group enhances hydrolytic stability compared to non-methylated analogs. Shelf life exceeds 12 months when stored under argon at -20°C .

Advanced Questions

Q. What challenges arise in cross-coupling reactions involving this compound?

  • Steric hindrance : The 2,6-difluoro-3-methylphenyl group reduces reactivity in bulky catalytic systems (e.g., Pd(PPh₃)₄). Optimize with smaller ligands like SPhos .
  • Regioselectivity : Competing coupling at the 3-methyl position may occur. Control via temperature (60–80°C) and base selection (Cs₂CO₃ > K₂CO₃) .

Q. Which advanced analytical techniques resolve purity discrepancies in this compound?

  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 268.1125) and detects trace impurities .
  • HPLC-MS : Quantifies hydrolytic degradation products (e.g., boronic acid) using C18 columns and acetonitrile/water gradients .

Q. How should researchers address contradictions in reported reactivity data?

  • Case study : Discrepancies in coupling yields (40–85%) may stem from trace moisture in reagents. Validate via Karl Fischer titration and use molecular sieves (3 Å) during synthesis .
  • Comparative studies : Replicate protocols from independent sources (e.g., Thermo Scientific vs. academic methods) to isolate variables like catalyst batch or solvent purity .

Q. Can computational modeling predict optimal reaction conditions for this compound?

  • DFT calculations : Model transition states to identify favorable Pd–boronate interactions. Software like Gaussian or COMSOL predicts activation energies for Suzuki couplings .
  • Machine learning : Train models on existing reaction datasets to recommend catalyst/ligand pairs (e.g., Pd(OAc)₂/XPhos) for higher yields .

Q. What environmental considerations apply to its use in large-scale research?

  • Ecotoxicity : Boron derivatives are moderately toxic to aquatic life (LC₅₀ ~ 10 mg/L for Daphnia magna). Limit disposal volumes and prioritize closed-loop recycling .
  • Green chemistry : Replace traditional solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF to reduce environmental footprint .

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